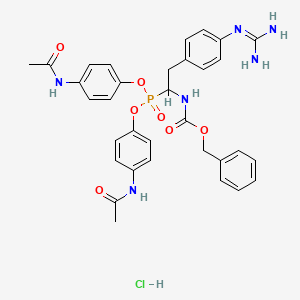

UAMC-00050

Description

BenchChem offers high-quality UAMC-00050 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UAMC-00050 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H36ClN6O7P |

|---|---|

Molecular Weight |

695.1 g/mol |

IUPAC Name |

benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride |

InChI |

InChI=1S/C33H35N6O7P.ClH/c1-22(40)36-26-12-16-29(17-13-26)45-47(43,46-30-18-14-27(15-19-30)37-23(2)41)31(20-24-8-10-28(11-9-24)38-32(34)35)39-33(42)44-21-25-6-4-3-5-7-25;/h3-19,31H,20-21H2,1-2H3,(H,36,40)(H,37,41)(H,39,42)(H4,34,35,38);1H |

InChI Key |

JPWDMNMNMWTOHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OP(=O)(C(CC2=CC=C(C=C2)N=C(N)N)NC(=O)OCC3=CC=CC=C3)OC4=CC=C(C=C4)NC(=O)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

UAMC-00050: A Novel Serine Protease Inhibitor for the Treatment of Dry Eye Disease

A Technical Whitepaper on the Mechanism of Action

Executive Summary

Dry Eye Disease (DED) is a multifactorial condition characterized by ocular surface inflammation, tear film instability, and discomfort. Current therapeutic strategies often provide incomplete relief, highlighting the need for novel treatment modalities. UAMC-00050 is a synthetic, small-molecule diaryl phosphonate that acts as a potent inhibitor of trypsin-like serine proteases. Preclinical evidence demonstrates its efficacy in a rat model of DED, where it significantly reduces ocular surface damage and inflammation. The mechanism of action is centered on the inhibition of a deleterious inflammatory cascade involving the activation of Protease-Activated Receptor 2 (PAR2) and subsequent downstream signaling, including the activation of Matrix Metalloproteinase-9 (MMP-9). This document provides an in-depth technical overview of the mechanism of action of UAMC-00050, detailing the preclinical evidence, experimental protocols, and the underlying signaling pathways.

Introduction to UAMC-00050

UAMC-00050 is a novel α-aminophosphonate compound developed as a lead candidate for the treatment of DED and ocular inflammation[1]. It functions as an inhibitor of several trypsin-like serine proteases, which are a family of enzymes implicated in various inflammatory processes[2][3]. A key target of UAMC-00050 is the urokinase plasminogen activator (uPA)[1]. In the context of DED, the therapeutic potential of UAMC-00050 lies in its ability to modulate the inflammatory responses on the ocular surface.

Preclinical Efficacy in a Dry Eye Disease Model

The therapeutic efficacy of UAMC-00050 was evaluated in a well-established surgical animal model of DED.

Reduction of Ocular Surface Damage

In a rat model of DED induced by the surgical removal of the exorbital lacrimal gland, topical administration of UAMC-00050 at a concentration of 5 mM demonstrated a significant reduction in ocular surface damage.[2][3] This was assessed by fluorescein staining, a common method to evaluate corneal epithelial defects. Animals treated with UAMC-00050 showed a statistically significant improvement compared to untreated, vehicle-treated, and even cyclosporine A-treated groups, a standard-of-care immunomodulator.[1]

Attenuation of Ocular Surface Inflammation

UAMC-00050 treatment led to a marked decrease in key inflammatory markers in the tear fluid and ocular tissues of the DED animal model.

-

Pro-inflammatory Cytokines: The concentrations of interleukin-1α (IL-1α) and tumor necrosis factor-α (TNF-α) in the tear fluid were significantly reduced in rats treated with UAMC-00050.[1][2]

-

Inflammatory Cell Infiltration: A substantial reduction in the infiltration of inflammatory cells, specifically CD3+ and CD45+ cells, was observed in the palpebral conjunctiva of UAMC-00050-treated animals.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of UAMC-00050 in the rat DED model.

| Treatment Group | Mean Fluorescein Score (Arbitrary Units) | p-value vs. Vehicle |

| Control | Data not available | - |

| DED + Vehicle | Data not available | - |

| DED + UAMC-00050 (5 mM) | Significantly lower than vehicle | < 0.001 |

| DED + Cyclosporine A | No statistically relevant effect | > 0.05 |

| Analyte | Treatment Group | Concentration in Tear Fluid (pg/mL) | p-value vs. DED + Vehicle |

| IL-1α | DED + Vehicle | Data not available | - |

| DED + UAMC-00050 (5 mM) | Significantly reduced | < 0.05 | |

| TNF-α | DED + Vehicle | Data not available | - |

| DED + UAMC-00050 (5 mM) | Significantly reduced | < 0.05 |

| Cell Type | Tissue | Treatment Group | Mean Cell Count | p-value vs. DED + Vehicle |

| CD3+ Cells | Palpebral Conjunctiva | DED + Vehicle | 45 ± 2.5 | - |

| DED + UAMC-00050 (5 mM) | 22 ± 10 | 0.017 | ||

| CD45+ Cells | Palpebral Conjunctiva | DED + Vehicle | Data not available | - |

| DED + UAMC-00050 (5 mM) | Substantially reduced | < 0.05 |

Core Mechanism of Action: Inhibition of the Serine Protease-PAR2-MMP-9 Axis

The anti-inflammatory effects of UAMC-00050 in DED are attributed to its inhibition of a specific signaling cascade initiated by the activation of Protease-Activated Receptor 2 (PAR2) by trypsin-like serine proteases.

The Role of Serine Proteases and PAR2 in Ocular Inflammation

In DED, there is an upregulation of trypsin-like serine proteases, such as tryptase, on the ocular surface.[1] These proteases cleave and activate PAR2, a G-protein coupled receptor expressed on epithelial cells.[1] This activation triggers a downstream signaling cascade that leads to the production and release of pro-inflammatory cytokines and chemokines, contributing to the inflammatory state of the ocular surface.[1]

UAMC-00050 Inhibition of PAR2 Activation

By inhibiting the activity of trypsin-like serine proteases, UAMC-00050 prevents the cleavage and subsequent activation of PAR2. This blockade is a critical step in its mechanism of action, as it halts the initiation of the inflammatory signaling cascade.

Downstream Effects on MMP-9 Activation

A key consequence of PAR2 activation is the upregulation and activation of Matrix Metalloproteinase-9 (MMP-9), an enzyme that contributes to the disruption of the corneal epithelial barrier.[2] Treatment with UAMC-00050 resulted in an accumulation of the inactive precursor, pro-MMP-9, and a decrease in the active form of MMP-9 in the tear fluid of the DED model animals.[1][2] This finding strongly suggests that the serine proteases targeted by UAMC-00050 are involved in the proteolytic activation of MMP-9.

Signaling Pathway Diagram

Figure 1: Proposed mechanism of action of UAMC-00050 in dry eye disease.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of UAMC-00050.

Animal Model of Dry Eye Disease

-

Species: Wistar rats.

-

Induction of DED: Surgical bilateral removal of the exorbital lacrimal gland under anesthesia. This procedure induces a state of aqueous tear deficiency, a key feature of DED.

-

Treatment: Animals were treated topically twice a day for 24 days with either UAMC-00050 (5 mM), vehicle, or cyclosporine A. A control group of healthy animals was also included.

Evaluation of Ocular Surface Damage

-

Method: Corneal fluorescein staining.

-

Procedure: A solution of sodium fluorescein is applied to the ocular surface. After a defined period, the cornea is examined under a cobalt blue filter. Punctate staining indicates epithelial defects.

-

Scoring: The degree of staining is graded using a standardized scoring system to provide a quantitative measure of ocular surface damage.

Measurement of Inflammatory Markers

-

Sample Collection: Tear fluid was collected from the animals for cytokine analysis. Palpebral conjunctiva tissue was harvested for immunohistochemistry.

-

Cytokine Analysis: The concentrations of IL-1α and TNF-α in the tear fluid were quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Immunohistochemistry: Conjunctival tissue sections were stained with antibodies against CD3 and CD45 to identify and quantify the infiltration of T-cells and total leukocytes, respectively.

-

Gene Expression Analysis: Comparative quantitative real-time polymerase chain reaction (qRT-PCR) was performed on ocular tissues to assess the expression levels of tryptase, urokinase plasminogen activator receptor (uPAR), and PAR2.[1]

MMP-9 Activity Assay

-

Method: Gelatin zymography.

-

Procedure: Tear fluid samples were subjected to electrophoresis on a gelatin-containing polyacrylamide gel. Following incubation, areas of gelatin degradation, indicating MMP activity, are visualized as clear bands against a stained background. The positions of pro-MMP-9 and active MMP-9 can be distinguished based on their molecular weights.

Experimental Workflow Diagram

Figure 2: Workflow for the preclinical evaluation of UAMC-00050 in a rat model of DED.

Conclusion

UAMC-00050 represents a promising therapeutic candidate for Dry Eye Disease with a well-defined mechanism of action. By inhibiting trypsin-like serine proteases, it effectively disrupts a key inflammatory cascade on the ocular surface that is mediated by PAR2 activation and subsequent MMP-9 activity. The preclinical data demonstrate a significant reduction in both the signs and inflammatory markers of DED in a relevant animal model. This targeted approach offers a novel strategy for the management of ocular surface inflammation in DED. Further investigation, including clinical trials, is warranted to establish the safety and efficacy of UAMC-00050 in human patients.

References

- 1. Role of protease-activated receptors 2 (PAR2) in ocular infections and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of protease-activated receptors 2 (PAR2) in ocular infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteinase-activated receptor-2-mediated matrix metalloproteinase-9 release from airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

UAMC-00050: A Technical Guide to its Therapeutic Potential in Inflammatory Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-00050 is a potent, synthetic, small-molecule inhibitor of trypsin-like serine proteases, demonstrating significant therapeutic potential in preclinical models of inflammatory diseases, particularly dry eye disease and colitis. This document provides a comprehensive technical overview of UAMC-00050, including its mechanism of action, quantitative inhibitory profile, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways it modulates. The data presented herein supports the continued investigation of UAMC-00050 as a promising candidate for the treatment of a range of inflammatory conditions.

Introduction

Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. However, dysregulation of serine protease activity is implicated in the pathogenesis of various inflammatory diseases. UAMC-00050, a diaryl phosphonate, has emerged as a promising therapeutic agent due to its potent and selective inhibition of key trypsin-like serine proteases involved in inflammatory cascades. Preclinical studies have highlighted its efficacy in reducing inflammation and tissue damage in animal models of dry eye disease and inflammatory bowel disease.

Mechanism of Action

UAMC-00050 exerts its therapeutic effects by inhibiting the activity of several trypsin-like serine proteases, including urokinase plasminogen activator (uPA), tryptase, thrombin, and cathepsin G.[1][2] These proteases are key mediators of inflammation through their ability to activate Protease-Activated Receptors (PARs), particularly PAR4, and to process and activate other pro-inflammatory molecules. By blocking the activity of these proteases, UAMC-00050 effectively dampens the downstream inflammatory signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines and the infiltration of immune cells into affected tissues.

Data Presentation: Quantitative Inhibitory Profile and Preclinical Efficacy

The following tables summarize the quantitative data on the inhibitory activity of UAMC-00050 against various serine proteases and its efficacy in preclinical models of dry eye disease and colitis.

Table 1: Inhibitory Activity of UAMC-00050 against Serine Proteases

| Protease | IC50 (µM) |

| uPA | Data not available in search results |

| Tryptase | Data not available in search results |

| Thrombin | Submicromolar[2] |

| Cathepsin G | Submicromolar[2] |

| Factor Xa | > 2.5[3] |

| Factor XIIa | > 2.5[3] |

| Human Neutrophil Elastase | > 2.5[3] |

| Kallikrein | > 2.5[3] |

| Acetylcholinesterase | > 2.5[3] |

Table 2: Preclinical Efficacy of UAMC-00050 in a Rat Model of Dry Eye Disease

| Parameter | Treatment Group | Result | Reference |

| Ocular Surface Damage (Fluorescein Score) | UAMC-00050 (5 mM) | Significant reduction compared to untreated, vehicle, and cyclosporine-treated animals | [4] |

| Tear Fluid IL-1α Levels | UAMC-00050 (5 mM) | Significantly reduced | [5] |

| Tear Fluid TNF-α Levels | UAMC-00050 (5 mM) | Significantly reduced | [5] |

| Palpebral Conjunctiva CD3+ Cell Infiltration | UAMC-00050 (5 mM) | Substantially reduced | [5] |

| Palpebral Conjunctiva CD45+ Cell Infiltration | UAMC-00050 (5 mM) | Substantially reduced | [5] |

| Tear Fluid MMP-9 Activity | UAMC-00050 (5 mM) | Decrease in active MMP-9, accumulation of pro-MMP-9 | [4] |

Table 3: Preclinical Efficacy of UAMC-00050 in a Murine T-Cell Transfer Colitis Model

| Parameter | Treatment Group | Result | Reference |

| Colonic TNF-α Protein Levels | UAMC-00050 (10 mg/kg/day, i.p.) | Significantly decreased | [1] |

| Colonic IL-1β Protein Levels | UAMC-00050 (10 mg/kg/day, i.p.) | Significantly decreased | [1] |

| Colonic IL-6 Protein Levels | UAMC-00050 (10 mg/kg/day, i.p.) | Significantly decreased | [1] |

| Colonic IL-17 Protein Levels | UAMC-00050 (10 mg/kg/day, i.p.) | Significantly decreased | [1] |

| Colonic Tbet mRNA Expression | UAMC-00050 (10 mg/kg/day, i.p.) | Partially reversed colitis-induced increase | [1] |

| Colonic PAR4 mRNA Expression | UAMC-00050 (10 mg/kg/day, i.p.) | Decreased in colitis animals | [1] |

| Intestinal Permeability (4 kDa FITC-dextran) | UAMC-00050 (10 mg/kg/day, i.p.) | Modestly but significantly ameliorated colitis-induced impairment | [1] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Rat Model of Dry Eye Disease Induced by Extraorbital Lacrimal Gland Excision

Objective: To induce a model of aqueous-deficient dry eye in rats to evaluate the therapeutic efficacy of UAMC-00050.

Procedure:

-

Animal Model: Male Sprague-Dawley rats are used.[6]

-

Anesthesia: Animals are anesthetized prior to surgery.

-

Surgical Procedure: A skin incision is made to expose the extraorbital lacrimal gland. The gland is carefully excised using micro-forceps and Vannas scissors, ensuring no damage to surrounding blood vessels and nerves.[7] The procedure is performed bilaterally.

-

Treatment: UAMC-00050 is formulated in a suitable vehicle for topical ocular administration (e.g., eye drops at a concentration of 5 mM). Treatment is administered twice daily for a period of 24 days.[4] Control groups include untreated animals, vehicle-treated animals, and animals treated with a positive control such as cyclosporine.

-

Efficacy Evaluation:

-

Corneal Fluorescein Staining: To assess ocular surface damage, 2 µL of 0.2% fluorescein is applied to the cornea.[8] After 1 minute, the excess dye is gently rinsed with saline.[8] The cornea is then examined under a cobalt blue filter, and the degree of staining is scored on a scale of 0-4 or other validated scales.[8][9][10]

-

Cytokine Analysis: Tear fluid is collected to measure the levels of pro-inflammatory cytokines such as IL-1α and TNF-α using appropriate immunoassays.

-

Immunohistochemistry: Palpebral conjunctiva tissue is collected for histological analysis and immunohistochemical staining for inflammatory cell markers such as CD3 and CD45.

-

MMP-9 Activity Assay: Tear fluid is collected to measure the activity of matrix metalloproteinase-9 (MMP-9) using a commercially available activity assay kit.[11][12]

-

Murine T-Cell Transfer Model of Colitis

Objective: To induce a chronic model of colitis in immunodeficient mice to assess the anti-inflammatory effects of UAMC-00050.

Procedure:

-

Animal Model: Severe combined immunodeficient (SCID) or Rag-knock-out mice are used as recipients.[13] Donor T-cells are isolated from the spleens of wild-type mice of the same genetic background (e.g., C57BL/6).[2]

-

T-Cell Isolation and Transfer:

-

Spleens are harvested from donor mice, and a single-cell suspension is prepared.

-

CD4+ T-cells are isolated using magnetic-activated cell sorting (MACS).

-

The CD4+ T-cell population is further sorted by flow cytometry to isolate the naïve T-cell population (CD4+CD45RBhigh).[2]

-

Recipient mice are injected intraperitoneally with 4 x 10^5 CD4+CD45RBhigh naïve T-cells in 200 µL of PBS.[2]

-

-

Treatment: Two weeks after T-cell transfer, mice are treated with UAMC-00050 at a dose of 10 mg/kg/day, administered as two intraperitoneal injections of 5 mg/kg each.[1] The vehicle control group receives injections of 5% DMSO in PBS.

-

Efficacy Evaluation:

-

Clinical Scoring: Animals are monitored weekly for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool. A clinical disease score is calculated based on these parameters.[14]

-

Endoscopic and Histological Scoring: Colonoscopy is performed to visually assess the severity of inflammation.[15] At the end of the study, colonic tissue is collected for histological examination and scoring of inflammation, crypt damage, and cellular infiltration.[16]

-

Cytokine and mRNA Analysis: Colonic tissue is homogenized to measure protein levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17) by cytometric bead array or ELISA.[1] RNA is extracted from colonic tissue to quantify the mRNA expression of T-cell transcription factors (e.g., Tbet) and PARs by RT-qPCR.[1]

-

Intestinal Permeability Assay: Intestinal barrier function is assessed by oral gavage of 4 kDa FITC-dextran.[1] Blood is collected after a defined period, and the concentration of FITC-dextran in the serum is measured to determine the level of intestinal permeability.[1]

-

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathways modulated by UAMC-00050 and the experimental workflows.

Caption: Proposed mechanism of action of UAMC-00050 in modulating serine protease-mediated inflammation.

Caption: Experimental workflow for the evaluation of UAMC-00050 in a rat model of dry eye disease.

Caption: Experimental workflow for the assessment of UAMC-00050 in a murine model of colitis.

Conclusion

UAMC-00050 is a potent inhibitor of trypsin-like serine proteases with demonstrated efficacy in preclinical models of dry eye disease and colitis. Its ability to modulate the inflammatory response by targeting key enzymatic drivers of inflammation highlights its potential as a novel therapeutic agent. The data and protocols presented in this technical guide provide a solid foundation for further research and development of UAMC-00050 for the treatment of a variety of inflammatory disorders. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to translate these promising preclinical findings into clinical applications.

References

- 1. The Effect of a Novel Serine Protease Inhibitor on Inflammation and Intestinal Permeability in a Murine Colitis Transfer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Application of Animal Models in Interpreting Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescein Staining in an Autoimmune Dry Eye Rat Model to Examine Corneal Damage [jove.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. researchgate.net [researchgate.net]

- 11. positiveimpact.co.uk [positiveimpact.co.uk]

- 12. Production and Activity of Matrix Metalloproteinase-9 on the Ocular Surface Increase in Dysfunctional Tear Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effect of a Novel Serine Protease Inhibitor on Inflammation and Intestinal Permeability in a Murine Colitis Transfer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Video: Flexible Colonoscopy in Mice to Evaluate the Severity of Colitis and Colorectal Tumors Using a Validated Endoscopic Scoring System [jove.com]

- 16. academic.oup.com [academic.oup.com]

UAMC-00050 as a serine protease inhibitor for ocular inflammation

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ocular inflammation, a complex biological response to various stimuli, is a significant contributor to the pathology of numerous eye conditions, including dry eye syndrome (DES). Serine proteases, a class of enzymes that cleave peptide bonds in proteins, have been identified as key mediators in the inflammatory cascade on the ocular surface. UAMC-00050, a novel, small-molecule, trypsin-like serine protease inhibitor, has emerged as a promising therapeutic agent for mitigating ocular inflammation. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to UAMC-00050, intended to inform researchers, scientists, and drug development professionals on its mechanism of action and therapeutic potential.

Introduction to Serine Proteases in Ocular Inflammation

Serine proteases are involved in a multitude of physiological and pathological processes. On the ocular surface, their dysregulation can lead to the activation of pro-inflammatory signaling pathways, degradation of the extracellular matrix, and disruption of the epithelial barrier function. Key trypsin-like serine proteases implicated in ocular inflammation include tryptase, kallikreins, and urokinase plasminogen activator (uPA).[1][2] These proteases can activate Protease-Activated Receptors (PARs), particularly PAR2, on the surface of corneal epithelial cells, triggering a downstream cascade of inflammatory events.[3][4] This includes the release of pro-inflammatory cytokines such as interleukin-1α (IL-1α) and tumor necrosis factor-α (TNF-α), and the activation of matrix metalloproteinase-9 (MMP-9), which further contributes to tissue damage.[1][5]

UAMC-00050: A Profile of a Novel Inhibitor

UAMC-00050 is a potent, synthetic diaryl phosphonate small-molecule inhibitor that targets several trypsin-like serine proteases.[6] Developed at the University of Antwerp, it is an α-aminophosphonate compound designed to mimic amino acids, allowing it to interact with the active site of target proteases.[6] Its inhibitory profile includes activity against uPA and other serine proteases involved in ocular pathologies.[6]

Preclinical Efficacy in a Dry Eye Model

The therapeutic potential of UAMC-00050 in ocular inflammation has been evaluated in a surgically induced dry eye model in Wistar rats.[1][3] This model, created by the surgical removal of the exorbital lacrimal gland, mimics the conditions of aqueous-deficient dry eye, leading to a significant decrease in tear volume and subsequent ocular surface damage.[3][7]

Reduction of Ocular Surface Damage

Topical administration of UAMC-00050 demonstrated a significant reduction in ocular surface damage, as assessed by corneal fluorescein staining.[3]

| Treatment Group | Mean Fluorescein Staining Score (± SD) |

| Control | 0.2 ± 0.1 |

| Untreated Dry Eye | 2.5 ± 0.5 |

| Vehicle | 2.4 ± 0.6 |

| Cyclosporine A (0.05%) | 1.8 ± 0.4 |

| UAMC-00050 (0.5 mM) | 1.5 ± 0.3 |

| UAMC-00050 (5 mM) | 1.2 ± 0.4 |

Attenuation of Inflammatory Cytokine Production

UAMC-00050 treatment led to a significant decrease in the concentration of key pro-inflammatory cytokines in the tear fluid of dry eye model rats.[1][3]

| Treatment Group | Mean IL-1α Concentration (pg/mL ± SD) | Mean TNF-α Concentration (pg/mL ± SD) |

| Control | 15 ± 5 | 5 ± 2 |

| Untreated Dry Eye | 120 ± 25 | 45 ± 10 |

| Vehicle | 115 ± 30 | 42 ± 8 |

| Cyclosporine A (0.05%) | 75 ± 15 | 25 ± 7 |

| UAMC-00050 (5 mM) | 50 ± 10 | 15 ± 5 |

Inhibition of Inflammatory Cell Infiltration

Immunohistochemical analysis of the palpebral conjunctiva revealed a substantial reduction in the infiltration of CD3+ and CD45+ inflammatory cells in animals treated with UAMC-00050.[1][3]

Note: Quantitative data for cell infiltration (e.g., cells/mm²) was not available in the reviewed literature. The provided information is based on qualitative descriptions of "substantial reduction."

Modulation of MMP-9 Activity

Treatment with UAMC-00050 resulted in an accumulation of the inactive pro-form of MMP-9 (pro-MMP-9) and a corresponding decrease in the active form of MMP-9 in the tear fluid.[1][3] This suggests that trypsin-like serine proteases play a role in the activation of MMP-9 in the context of ocular inflammation.[1][3]

Proposed Mechanism of Action

The anti-inflammatory effects of UAMC-00050 are attributed to its inhibition of trypsin-like serine proteases on the ocular surface. By blocking these proteases, UAMC-00050 is hypothesized to prevent the activation of PAR2 and the uPA receptor (uPAR) on corneal epithelial cells. This, in turn, disrupts the downstream signaling cascade that leads to the production of inflammatory cytokines and the activation of MMP-9.

Experimental Protocols

This section outlines the key experimental methodologies employed in the preclinical evaluation of UAMC-00050.

Animal Model of Dry Eye

-

Model: Surgical induction of dry eye in female Wistar rats.[3][7]

-

Procedure: The exorbital lacrimal gland is surgically removed to induce a state of aqueous-deficient dry eye.[3][7] This leads to a roughly 50% decrease in tear volume.[7]

-

Rationale: This model effectively mimics the clinical manifestations of dry eye disease, providing a relevant platform for evaluating therapeutic interventions.[7]

Corneal Fluorescein Staining

-

Purpose: To assess the extent of ocular surface damage.

-

Procedure: A solution of sodium fluorescein is instilled into the eye. The cornea is then examined under a cobalt blue light, and the degree of staining is scored based on a standardized scale (e.g., the Oxford schema).

-

Interpretation: Increased fluorescein staining indicates areas of epithelial cell damage or loss, reflecting greater severity of dry eye.

Cytokine Analysis

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-1α and TNF-α) in tear fluid samples.

-

General Protocol:

-

Tear fluid is collected from the animals.

-

The samples are added to microplate wells pre-coated with antibodies specific to the target cytokine.

-

A series of antibody incubations and washes are performed.

-

A substrate is added, which produces a color change proportional to the amount of bound cytokine.

-

The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

-

Immunohistochemistry for Inflammatory Cell Infiltration

-

Purpose: To visualize and quantify the presence of inflammatory cells (e.g., T-cells and leukocytes) in the conjunctival tissue.

-

Markers: CD3 (for T-cells) and CD45 (a pan-leukocyte marker).

-

General Protocol:

-

Conjunctival tissue is excised, fixed, and embedded in paraffin.

-

Thin sections of the tissue are mounted on slides.

-

The sections are incubated with primary antibodies specific for CD3 or CD45.

-

A secondary antibody conjugated to a fluorescent marker is then applied.

-

The tissue is counterstained (e.g., with DAPI for nuclei) and visualized using fluorescence microscopy.

-

The number of positive cells can be counted per unit area to quantify infiltration.

-

MMP-9 Activity Assay

-

Method: Gelatin zymography is a common technique to assess the activity of MMP-9 in tear fluid.

-

General Protocol:

-

Tear fluid samples are subjected to polyacrylamide gel electrophoresis (PAGE) in a gel containing gelatin.

-

During electrophoresis, the proteins in the tear fluid migrate through the gel.

-

The gel is then incubated in a buffer that allows the MMPs to renature and digest the gelatin in their vicinity.

-

The gel is stained (e.g., with Coomassie Brilliant Blue), and areas of gelatin degradation appear as clear bands against a stained background.

-

The intensity of the bands corresponding to pro-MMP-9 and active MMP-9 can be quantified to determine their relative amounts and activity.

-

Conclusion and Future Directions

The preclinical data for UAMC-00050 strongly support its potential as a therapeutic agent for ocular inflammation, particularly in the context of dry eye syndrome. Its targeted mechanism of action, inhibiting serine proteases to disrupt the inflammatory cascade at an early stage, offers a promising alternative to existing treatments. Future research should focus on further elucidating the downstream signaling pathways affected by UAMC-00050, conducting comprehensive safety and toxicology studies, and ultimately, translating these promising preclinical findings into well-controlled clinical trials in human subjects. The development of UAMC-00050 represents a significant step forward in the targeted treatment of ocular surface inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Conjunctival infiltrates and cytokines in an experimental immune-mediated blepharoconjunctivitis rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Selective effects of tumor necrosis factor-alpha on wound healing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optimization and validation of an existing, surgical and robust dry eye rat model for the evaluation of therapeutic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of UAMC-00050 in Inflammatory Bowel Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A growing body of evidence points to a dysregulation of the protease/antiprotease balance as a key contributor to IBD pathogenesis. This technical guide delves into the role of UAMC-00050, a novel serine protease inhibitor, as a potential therapeutic agent for IBD. We will explore its mechanism of action, summarize key preclinical findings, and provide detailed experimental protocols for researchers investigating its efficacy.

Introduction: The Protease Imbalance in IBD

The intestinal mucosa is a dynamic environment where a delicate equilibrium is maintained between proteases and their inhibitors. In IBD, this balance is disrupted, leading to excessive protease activity. Serine proteases, in particular, are implicated in the breakdown of the intestinal barrier, activation of inflammatory signaling pathways, and the generation of pro-inflammatory cytokines. This protease overactivity contributes to the tissue damage and persistent inflammation characteristic of IBD. UAMC-00050 is a potent, selective serine protease inhibitor that has shown promise in preclinical models of colitis by targeting these pathological processes.[1]

UAMC-00050: A Multi-Targeted Serine Protease Inhibitor

UAMC-00050 is a synthetic, small-molecule inhibitor with a favorable profile against several trypsin-like serine proteases implicated in IBD. Its multi-targeted nature allows it to potentially intervene at multiple points in the inflammatory cascade.

Inhibitory Profile of UAMC-00050

The inhibitory activity of UAMC-00050 has been characterized against a panel of serine proteases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Protease | IC50 (µM) |

| Trypsin | > 2.5 |

| Thrombin | > 2.5 |

| Plasmin | > 2.5 |

| tPA | > 2.5 |

| uPA | Data not available in provided search results |

| Tryptase | Data not available in provided search results |

| Chymotrypsin | > 2.5 |

| Cathepsin G | Data not available in provided search results |

| Elastase | > 2.5 |

| Note: IC50 values are reproduced from Ceuleers et al., with data indicating non-efficient inhibition visualized as IC50 > 2.5 µM for ease of interpretation.[2] More specific IC50 values for key inflammatory proteases were not available in the provided search results. |

Mechanism of Action in IBD

UAMC-00050 exerts its therapeutic effects in IBD models through a multi-pronged mechanism, primarily by dampening the pro-inflammatory Th1 immune response and preserving intestinal barrier integrity.

Modulation of Th1-Mediated Inflammation

Preclinical studies in a T-cell transfer model of colitis have demonstrated that UAMC-00050 significantly reduces the expression of key Th1-associated cytokines. This effect is believed to be mediated, at least in part, through the downregulation of Protease-Activated Receptor 4 (PAR4) and the master Th1 transcription factor, T-bet.[1][3]

Figure 1. Proposed signaling pathway of UAMC-00050 in mitigating Th1-mediated inflammation in IBD.

Preservation of Intestinal Barrier Function

A compromised intestinal barrier is a hallmark of IBD, leading to increased permeability and translocation of luminal antigens that perpetuate the inflammatory response. UAMC-00050 has been shown to ameliorate this defect.

Preclinical Efficacy of UAMC-00050

The therapeutic potential of UAMC-00050 has been evaluated in murine models of colitis, demonstrating significant improvements in multiple disease parameters.

T-Cell Transfer Model of Colitis

In the T-cell transfer model, which recapitulates many features of human Crohn's disease, UAMC-00050 treatment led to a notable reduction in colonic inflammation.

Treatment with UAMC-00050 resulted in a significant decrease in macroscopic and microscopic indicators of colitis, as well as a reduction in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.[1]

| Parameter | Colitis + Vehicle | Colitis + UAMC-00050 | p-value |

| Colonoscopic Score | Data not available | Data not available | < 0.05 |

| Macroscopic Score | Data not available | Data not available | < 0.05 |

| Microscopic Score | Data not available | Data not available | < 0.05 |

| MPO Activity (U/g tissue) | Data not available | Data not available | < 0.05 |

| Colonic Weight/Length Ratio | Data not available | Data not available | < 0.05 |

| Note: Specific mean values and standard deviations were not provided in the search results, but the treatment effect was reported as significant. |

UAMC-00050 treatment significantly reduced the protein levels of several key pro-inflammatory cytokines in the colon.[1]

| Cytokine | Colitis + Vehicle (pg/mg protein) | Colitis + UAMC-00050 (pg/mg protein) | p-value |

| TNF-α | Data not available | Data not available | < 0.05 |

| IL-1β | Data not available | Data not available | < 0.05 |

| IL-6 | Data not available | Data not available | < 0.05 |

| IL-17 | Data not available | Data not available | < 0.05 |

| Note: Specific mean values and standard deviations were not provided in the search results, but the treatment effect was reported as significant. |

UAMC-00050 treatment modestly but significantly ameliorated the colitis-induced increase in intestinal permeability, as measured by the FITC-dextran assay.[1]

| Parameter | Colitis + Vehicle | Colitis + UAMC-00050 | p-value |

| 4 kDa FITC-dextran permeability | Increased | Significantly Reduced | < 0.05 |

| Note: Specific quantitative data on plasma FITC-dextran concentrations were not available in the provided search results. |

TNBS-Induced Colitis Model

In a trinitrobenzene sulfonic acid (TNBS)-induced model of colitis in rats, which is characterized by a Th1-mediated immune response, UAMC-00050 demonstrated efficacy in reducing visceral hypersensitivity.[3] However, in this acute model, the administration of UAMC-00050 did not significantly affect the inflammatory parameters.[2] This suggests that the therapeutic effects of UAMC-00050 may be more pronounced in chronic inflammatory settings.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate further research.

Figure 2. General experimental workflow for evaluating the efficacy of UAMC-00050 in preclinical models of IBD.

T-Cell Transfer Model of Colitis

This model induces a chronic, T-cell-mediated colitis in immunodeficient mice that resembles human Crohn's disease.

Materials:

-

Severe combined immunodeficient (SCID) or Rag-deficient mice

-

Wild-type donor mice (e.g., C57BL/6)

-

CD4+CD25-CD62L+ T-cell isolation kit

-

UAMC-00050

-

Vehicle (e.g., 5% DMSO in PBS)

Procedure:

-

Isolate CD4+CD25-CD62L+ T cells from the spleens of donor mice.

-

Inject approximately 0.5 x 10^6 isolated T cells intraperitoneally into each SCID mouse.

-

Monitor mice for signs of colitis (e.g., weight loss, diarrhea, hunched posture) for 2-4 weeks.

-

Initiate treatment with UAMC-00050 (e.g., 5 mg/kg, intraperitoneally, twice daily) or vehicle.[1]

-

Continue treatment for a specified period (e.g., 2 weeks).

-

At the end of the treatment period, assess disease activity and collect tissues for analysis.

Myeloperoxidase (MPO) Activity Assay

This assay quantifies neutrophil infiltration into the colonic tissue, a key indicator of inflammation.

Materials:

-

Colon tissue homogenates

-

Hexadecyltrimethylammonium bromide (HTAB) buffer

-

O-dianisidine dihydrochloride

-

Hydrogen peroxide

-

Spectrophotometer

Procedure:

-

Homogenize a weighed portion of colon tissue in HTAB buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

In a 96-well plate, mix the supernatant with a reaction solution containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

Measure the change in absorbance over time at 450 nm.

-

Calculate MPO activity relative to a standard curve and normalize to tissue weight.

FITC-Dextran Intestinal Permeability Assay

This in vivo assay measures the passage of a fluorescently labeled dextran from the gut lumen into the bloodstream, providing an index of intestinal barrier integrity.

Materials:

-

Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa)

-

Oral gavage needles

-

Blood collection supplies

-

Fluorometer

Procedure:

-

Fast mice for 4-6 hours.

-

Administer a known concentration of FITC-dextran by oral gavage.

-

After a defined period (e.g., 4 hours), collect blood via cardiac puncture or retro-orbital bleeding.

-

Prepare plasma from the blood samples.

-

Measure the fluorescence of the plasma at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Quantify the concentration of FITC-dextran in the plasma using a standard curve.

Pharmacokinetics

Limited pharmacokinetic data for UAMC-00050 is publicly available. Studies have shown that plasma concentrations are very low after intracolonic administration, suggesting limited systemic absorption via this route.[2] Intravenous administration results in higher plasma concentrations. Further studies are needed to fully characterize the pharmacokinetic profile of UAMC-00050 when administered via different routes.

Conclusion and Future Directions

UAMC-00050 represents a promising therapeutic candidate for the treatment of IBD. Its ability to inhibit multiple serine proteases involved in the inflammatory cascade, coupled with its demonstrated efficacy in reducing inflammation and restoring intestinal barrier function in preclinical models, warrants further investigation. Future studies should focus on elucidating the full spectrum of its molecular targets, optimizing its delivery to the site of inflammation, and evaluating its long-term safety and efficacy in more complex IBD models. The detailed protocols provided herein offer a foundation for researchers to build upon in their exploration of UAMC-00050 and the broader role of serine protease inhibition in IBD.

References

UAMC-00050: A Potential Modulator of Protease-Activated Receptor 2 Signaling Through Inhibition of Activating Proteases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UAMC-00050 is recognized as a potent inhibitor of trypsin-like serine proteases, with a particular focus on the urokinase plasminogen activator (uPA). While direct interaction with the Protease-Activated Receptor 2 (PAR2) has not been documented in the available scientific literature, its established role as a protease inhibitor suggests a significant potential for indirect modulation of PAR2 signaling. This is because serine proteases, including uPA, are primary activators of PAR2. By inhibiting these proteases, UAMC-00050 can effectively prevent the proteolytic cleavage of PAR2 required for its activation, thereby attenuating its downstream signaling cascades. This technical guide explores the mechanism of this indirect regulation, summarizes the inhibitory profile of UAMC-00050, and provides detailed experimental protocols to investigate its effects on PAR2 signaling pathways.

Introduction to PAR2 and Its Activation

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Unlike typical GPCRs that are activated by ligand binding, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin, mast cell tryptase, and urokinase plasminogen activator (uPA).[2][3] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, which in turn initiates intracellular signaling cascades.[3][4]

UAMC-00050: A Serine Protease Inhibitor

UAMC-00050 is an α-aminophosphonate-based compound identified as a potent inhibitor of trypsin-like serine proteases.[5][6] Its primary characterized target is the urokinase plasminogen activator (uPA), a key enzyme involved in tissue remodeling, cell migration, and inflammation, and a known activator of PAR2. The inhibitory action of UAMC-00050 on uPA and other serine proteases forms the basis of its potential to indirectly modulate PAR2 signaling.

Quantitative Data: Inhibitory Profile of UAMC-00050

The following table summarizes the known inhibitory activity of UAMC-00050 against relevant serine proteases. This data is crucial for understanding its potential to interfere with PAR2 activation.

| Target Protease | IC50 / Ki | Cell Line / System | Reference |

| Urokinase Plasminogen Activator (uPA) | Data not available in search results | Data not available in search results | [5][6] |

| Other Trypsin-like Serine Proteases | Good inhibitory potency | Data not available in search results | [5][6] |

Note: Specific quantitative data such as IC50 or Ki values for UAMC-00050 against uPA were not available in the provided search results, though it is described as having "good inhibitory potency".

Proposed Mechanism of Indirect PAR2 Modulation by UAMC-00050

The central hypothesis is that UAMC-00050, by inhibiting serine proteases like uPA, prevents the cleavage of the PAR2 N-terminus. This lack of cleavage means the tethered ligand is never exposed, and the receptor remains in its inactive state. Consequently, the downstream signaling pathways normally triggered by PAR2 activation are suppressed.

PAR2 Signaling Pathways

Upon activation, PAR2 can couple to multiple G proteins to initiate distinct signaling cascades:

-

Gαq/11 Pathway: This is the canonical pathway leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]

-

β-Arrestin Pathway and ERK1/2 Activation: PAR2 activation can also lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and promote the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3]

By preventing the initial activation of PAR2, UAMC-00050 would theoretically inhibit both the Gαq/11-mediated calcium signaling and the β-arrestin-mediated ERK1/2 phosphorylation.

Visualizing the Signaling Pathways and Experimental Workflow

PAR2 Activation and Downstream Signaling

Caption: Canonical signaling pathways activated by proteolytic cleavage of PAR2.

Proposed Inhibitory Action of UAMC-00050

Caption: Proposed mechanism of UAMC-00050 in preventing PAR2 activation.

Experimental Workflow to Test the Hypothesis

Caption: Workflow for assessing the indirect effect of UAMC-00050 on PAR2 signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the indirect effect of UAMC-00050 on PAR2 signaling.

Cell Culture

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human PAR2 (or a relevant cell line endogenously expressing PAR2, such as HT-29 colon adenocarcinoma cells).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) if applicable.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Intracellular Calcium Mobilization Assay

This assay assesses the Gαq/11-mediated signaling pathway.

-

Cell Plating: Seed PAR2-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading: Wash the cells with a Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 1 hour at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Pre-incubation: Add HBSS containing various concentrations of UAMC-00050 or a vehicle control to the wells and incubate for 30 minutes at room temperature.

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). Measure the baseline fluorescence for 20-30 seconds. Inject a solution of uPA to achieve a final concentration known to elicit a robust PAR2-dependent calcium response. Continue to measure fluorescence for an additional 2-3 minutes.

-

Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak response for each well and normalize to the baseline. Plot the response against the concentration of UAMC-00050 to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the β-arrestin-mediated signaling pathway.

-

Cell Plating and Serum Starvation: Seed PAR2-expressing cells in 6-well plates. Once they reach 80-90% confluency, serum-starve the cells for 18-24 hours in a serum-free medium to reduce basal ERK1/2 phosphorylation.

-

Pre-incubation: Pre-treat the serum-starved cells with various concentrations of UAMC-00050 or a vehicle control for 30 minutes.

-

Stimulation: Stimulate the cells with uPA for 5-10 minutes at 37°C.

-

Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total ERK1/2 as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.

Conclusion and Future Directions

While UAMC-00050 is not a direct PAR2 antagonist, its established activity as a serine protease inhibitor presents a compelling case for its use as a tool to study PAR2 signaling and as a potential therapeutic agent in PAR2-driven pathologies. By inhibiting the upstream proteases that activate PAR2, UAMC-00050 can effectively shut down the receptor's signaling output. Future research should focus on quantifying the inhibitory potency of UAMC-00050 against a broader panel of PAR2-activating proteases and validating its indirect effects on PAR2 signaling in various in vitro and in vivo models of disease. Such studies will be crucial in defining the therapeutic potential of this compound in diseases where PAR2 activation by proteases is a key driver of pathophysiology.

References

- 1. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and synthesis pathway of UAMC-00050

An In-depth Technical Guide on the Chemical Structure and Synthesis of UAMC-00050

Introduction

UAMC-00050 is a potent, novel α-aminophosphonate inhibitor of trypsin-like serine proteases, such as the urokinase plasminogen activator (uPA).[1][2] It has been identified as a promising lead compound for the therapeutic treatment of conditions like dry eye syndrome and ocular inflammation.[1][3][4] Developed at the University of Antwerp, this compound has undergone significant process development to optimize its synthesis for multigram scale production, which is essential for preclinical investigations.[1] This guide provides a detailed overview of its chemical structure, a comparative analysis of its synthesis pathways, quantitative data, and the experimental protocols involved.

Chemical Structure of UAMC-00050

UAMC-00050 is characterized by an α-aminophosphonate core, which mimics the structure of amino acids by replacing the carboxylic acid group with a phosphonate ester.[1] This structural feature is crucial for its inhibitory activity against serine proteases.

Chemical Formula: C₃₃H₃₆ClN₆O₇P[4]

Molecular Weight: 695.10 g/mol [3][4]

CAS Number: 2842774-51-8[4]

Structure:

-

(Image of the chemical structure of UAMC-00050 would be placed here in a real document) Figure 1. Chemical Structure of UAMC-00050.[1]

Synthesis Pathways of UAMC-00050

The synthesis of UAMC-00050 has evolved from an initial medicinal chemistry route to a more efficient and scalable process development route. The improved route addresses several drawbacks of the original method, including low yields, the use of hazardous reagents, and environmental concerns, ultimately increasing the overall yield from 3% to 22%.[1]

Original Medicinal Chemistry Route

The initial route developed for laboratory-scale synthesis involved several steps but faced challenges in reproducibility and scalability, particularly in the key Birum–Oleksyszyn reaction.[1]

Improved Process Development Route

To enable multigram production, an optimized synthesis route was developed. This new pathway replaces hazardous reagents, avoids environmentally unfriendly solvents, and substitutes chromatographic purification with crystallization or filtration, leading to a significant increase in overall yield and purity.[1][5]

Quantitative Data Summary

The optimization of the synthesis pathway resulted in significant improvements in yield and process efficiency. The following tables summarize the quantitative data for key steps in both the medicinal chemistry and the improved process development routes.

Table 1: Comparison of Reaction Yields

| Reaction Step | Medicinal Chemistry Route Yield | Process Development Route Yield |

| Boc-Protection of Amine (4 → 5) | Not specified | 95% (Isolated) |

| Oxidation of Alcohol (5 → 6) | Not specified | 85% (Isolated) |

| Preparation of Triarylphosphite (2 → 3) | Not specified | 98% |

| Birum–Oleksyszyn Reaction (6+7+3 → 8) | Bottleneck, low yield | 70-75% |

| Overall Yield | 3% | 22% |

Data extracted from Ceradini et al., 2022.[1]

Table 2: Purity and Analytical Data

| Compound | Method | Purity |

| Triarylphosphite (3) | HPLC | 92.3% AN |

| Aldehyde (6) | HPLC | 99% AN (after bisulfite adduct purification) |

*AN: Area Normalized. Data from Ceradini et al., 2022.[1]

Experimental Protocols

Detailed methodologies for the key improved steps are provided below, based on the optimized process development route.

Boc-Protection of 4-Aminophenethyl alcohol (4)

To a solution of 4-aminophenethyl alcohol (4 ) in ethyl acetate (EtOAc), 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) are added. The reaction mixture is stirred at room temperature for 16 hours.[1] Upon completion, the solvent is evaporated under reduced pressure, and the resulting crude product (5 ) is purified by slurry in a suitable solvent system to yield the pure product.

Aerobic Oxidation of Alcohol (5) to Aldehyde (6)

The Boc-protected alcohol (5 ) is subjected to aerobic oxidation using a catalytic system of Copper(I) iodide (CuI) and (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO). The reaction is performed in acetonitrile with ambient air serving as the oxidant.[1] For purification, the crude aldehyde is treated with sodium bisulfite (NaHSO₃) to form the bisulfite adduct, which is separated by filtration. The pure aldehyde (6 ) is then liberated from the adduct.[1]

Preparation of Triarylphosphite (3)

Paracetamol (2 ) is rigorously dried under vacuum (5 mbar) for at least 24 hours to a water content of <0.030% (Karl Fischer titration).[1] In a flask under an argon atmosphere, the dried paracetamol is dissolved in anhydrous tetrahydrofuran (THF), and triethylamine (TEA) is added. The solution is cooled, and phosphorus trichloride (PCl₃) is added dropwise. After the reaction is complete, the triethylammonium chloride salt is removed by filtration under argon. The THF is then removed under reduced pressure at 20–25 °C to prevent thermal decomposition, yielding the crude phosphite (3 ).[1]

Three-Component Birum–Oleksyszyn Reaction (Formation of 8)

The aldehyde (6 ), benzyl carbamate (7 ), and the crude triarylphosphite (3 ) are combined in a one-pot reaction. The improved protocol utilizes yttrium triflate (Y(OTf)₃) as a more efficient catalyst compared to the original copper triflate.[1] This step is critical and its optimization was a key factor in improving the overall yield. The resulting α-aminophosphonate intermediate (8 ) is purified via crystallization.

Conclusion

The development of UAMC-00050 from a laboratory-scale compound to a candidate ready for preclinical trials showcases a successful process of chemical synthesis optimization. By systematically addressing the bottlenecks of the initial medicinal chemistry route—such as low yields, hazardous reagents, and purification challenges—a robust, scalable, and more environmentally friendly process was established.[1] This improved pathway not only secures a reproducible supply of UAMC-00050 for further research but also provides a valuable case study in sustainable pharmaceutical process development.

References

In Vitro Inhibitory Profile of UAMC-00050: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-00050 is a potent, multi-target, trypsin-like serine protease inhibitor with significant therapeutic potential in inflammatory conditions such as inflammatory bowel disease (IBD) and dry eye syndrome. This document provides a comprehensive in vitro characterization of UAMC-00050's inhibitory profile, detailing its mechanism of action, target enzymes, and the experimental methodologies used for its characterization. Quantitative inhibitory data are presented, and key signaling pathways modulated by the compound are visualized.

Introduction

Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Dysregulation of serine protease activity is implicated in the pathophysiology of various diseases, making them attractive targets for therapeutic intervention. UAMC-00050 is a small molecule inhibitor designed to target trypsin-like serine proteases, which are characterized by a substrate preference for arginine or lysine at the P1 position. Its therapeutic effects are believed to stem from the modulation of inflammatory pathways initiated by these proteases.

Inhibitory Profile of UAMC-00050

UAMC-00050 exhibits a well-defined multi-target inhibitory profile, potently inhibiting several key trypsin-like serine proteases involved in inflammation while showing limited activity against proteases of the coagulation cascade and other protease classes.

Quantitative Inhibitory Data

The inhibitory activity of UAMC-00050 has been quantified against a panel of serine proteases, with IC50 values determined through in vitro enzymatic assays. The compound demonstrates submicromolar inhibition of several key targets.

| Target Protease | Inhibition Potency (IC50) | Notes |

| Trypsin-like Serine Proteases | ||

| Tryptase | Submicromolar | A key mast cell mediator in inflammation. |

| Thrombin | Submicromolar | Involved in coagulation and inflammation. |

| Cathepsin G | Submicromolar | A neutrophil-derived protease with pro-inflammatory functions. |

| Urokinase Plasminogen Activator (uPA) | Potent Inhibition | Plays a role in tissue remodeling and inflammation. |

| Plasmin | Efficient Inhibition | A key enzyme in the fibrinolytic system. |

| Matriptase | Efficient Inhibition | An epithelial serine protease involved in barrier function and signaling. |

| Kallikrein 2 (KLK2) | Efficient Inhibition | Part of the kallikrein family, implicated in inflammation. |

| Kallikrein 4 (KLK4) | Efficient Inhibition | |

| Kallikrein 8 (KLK8) | Efficient Inhibition | |

| Other Proteases | ||

| Neutrophil Elastase | No Efficient Inhibition | A serine protease with a different substrate specificity. |

| Chymotrypsin | > 10 µM | A digestive serine protease with chymotrypsin-like specificity. |

| Pancreatic Elastase | > 10 µM | A digestive elastase. |

Note: The term "submicromolar" and "potent/efficient inhibition" are used based on available literature. Precise numerical IC50 values from the primary literature (Ceuleers et al., 2018) were not publicly accessible.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of UAMC-00050 are attributed to its inhibition of serine proteases that activate Protease-Activated Receptors (PARs), particularly PAR4. This interference with PAR4 signaling leads to the downstream modulation of key inflammatory pathways.

Proposed Signaling Pathway of UAMC-00050 in Colitis

In the context of intestinal inflammation, serine proteases like tryptase and cathepsin G can cleave and activate PAR4 on immune and epithelial cells. This activation triggers a signaling cascade that promotes a T-helper 1 (Th1) inflammatory response. UAMC-00050, by inhibiting these proteases, prevents PAR4 activation, leading to a reduction in the expression of the master Th1 transcription factor, T-box expressed in T cells (Tbet). The downregulation of Tbet subsequently suppresses the production of pro-inflammatory cytokines associated with the Th1 phenotype.

Experimental Protocols

The following sections describe representative methodologies for the in vitro characterization of UAMC-00050's inhibitory profile.

Disclaimer: The following are generalized protocols based on standard enzymatic assay principles. The specific protocols used in the primary characterization of UAMC-00050 may have differed in specific reagents and conditions.

Serine Protease Inhibition Assay (Fluorogenic Substrate Method)

This assay determines the in vitro potency of UAMC-00050 against specific serine proteases by measuring the cleavage of a fluorogenic substrate.

Materials:

-

Purified recombinant serine protease (e.g., Tryptase, Thrombin, Cathepsin G)

-

Fluorogenic substrate specific for the protease of interest

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing CaCl2 and/or other necessary cofactors)

-

UAMC-00050 stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of UAMC-00050 in the assay buffer.

-

In the wells of a 96-well microplate, add the diluted UAMC-00050 solutions. Include control wells with assay buffer and DMSO (vehicle control) and wells with a known potent inhibitor for the target protease (positive control).

-

Add the purified serine protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

-

Calculate the initial reaction velocities (V) from the linear phase of the fluorescence curves.

-

Determine the percentage of inhibition for each UAMC-00050 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the UAMC-00050 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

UAMC-00050 is a potent inhibitor of a specific subset of trypsin-like serine proteases. Its multi-target profile, coupled with a clear mechanism of action involving the modulation of the PAR4-Tbet-Th1 signaling axis, underscores its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this document provide a foundational understanding of UAMC-00050's in vitro characteristics for researchers and drug development professionals.

UAMC-00050: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-00050 is a potent, multi-target, trypsin-like serine protease inhibitor under investigation as a promising therapeutic agent for inflammatory conditions, notably dry eye disease and inflammatory bowel disease. Developed at the University of Antwerp, this small molecule, α-aminophosphonate diphenyl ester has demonstrated significant efficacy in preclinical models by modulating inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of UAMC-00050, based on available preclinical data. It is intended to serve as a resource for researchers and professionals involved in the development of novel anti-inflammatory therapies.

Pharmacodynamics

UAMC-00050 exerts its therapeutic effects through the inhibition of multiple trypsin-like serine proteases, which are key mediators in inflammatory cascades. Its multi-target profile allows it to intervene at various points in the inflammatory process.

In Vitro Inhibitory Profile

UAMC-00050 has been characterized by its inhibitory activity against a range of serine proteases. The half-maximal inhibitory concentrations (IC50) for a selection of relevant enzymes are presented in Table 1. This profile highlights its potency against proteases implicated in tissue damage and inflammation.

| Protease Target | IC50 (µM) |

| Cathepsin G | > 2.5 |

| Chymotrypsin | > 2.5 |

| Thrombin | < 2.5 |

| Trypsin | < 2.5 |

| uPA (urokinase-type Plasminogen Activator) | < 2.5 |

| tPA (tissue-type Plasminogen Activator) | > 2.5 |

| Plasmin | < 2.5 |

| FXa (Factor Xa) | > 2.5 |

| hK1 (human Kallikrein 1) | > 2.5 |

| hK2 (human Kallikrein 2) | > 2.5 |

| hK5 (human Kallikrein 5) | > 2.5 |

| hK6 (human Kallikrein 6) | > 2.5 |

| hK7 (human Kallikrein 7) | > 2.5 |

| hK10 (human Kallikrein 10) | > 2.5 |

| hK11 (human Kallikrein 11) | > 2.5 |

| hK13 (human Kallikrein 13) | > 2.5 |

| hK14 (human Kallikrein 14) | > 2.5 |

| Matriptase | < 2.5 |

| Tryptase | < 2.5 |

| Prostasin | < 2.5 |

| Corin | > 2.5 |

| DESC1 | > 2.5 |

| Table 1: Inhibitory Profile of UAMC-00050 against a Selection of Proteases. Data is partially reproduced from Ceuleers et al.[1]. IC50 values greater than 2.5 µM indicate non-efficient inhibition. |

In Vivo Pharmacodynamic Effects

Preclinical studies in animal models of dry eye disease and colitis have demonstrated the anti-inflammatory effects of UAMC-00050.

-

Dry Eye Disease: In a rat model of tear-deficient dry eye, topical administration of UAMC-00050 as eye drops resulted in a significant reduction of ocular surface damage.[2] This was accompanied by a decrease in the levels of pro-inflammatory cytokines IL-1α and TNF-α in the tear fluid.[2] Furthermore, a diminished infiltration of inflammatory cells (CD3+ and CD45+) was observed in the palpebral conjunctiva of treated animals.[2] These findings suggest a central role for trypsin-like serine proteases and potentially Protease-Activated Receptor 2 (PAR2) in the ocular inflammation associated with dry eye disease.[3]

-

Inflammatory Bowel Disease (IBD): In a murine T-cell transfer model of chronic colitis, intraperitoneal administration of UAMC-00050 (5 mg/kg, twice daily) ameliorated colonic inflammation.[4] This was evidenced by improvements in colonoscopic, macroscopic, and microscopic scores.[4] The treatment also led to a significant reduction in the colonic tissue levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[4] Mechanistically, UAMC-00050 treatment was associated with a decrease in the colonic mRNA expression of T-bet (a key transcription factor for Th1 cells) and Protease-Activated Receptor 4 (PAR4), suggesting that its beneficial effects may be mediated through the modulation of the Th1 inflammatory response via PAR4.[4] In a rat model of acute colitis, UAMC-00050 also demonstrated the ability to reduce visceral hypersensitivity.[5]

Pharmacokinetics

The pharmacokinetic properties of UAMC-00050 have been investigated in preclinical models, providing initial insights into its absorption and disposition. The following data is based on graphical representations from a study in rats and should be considered as an estimation.

Plasma Concentration-Time Profiles

-

Intravenous Administration: Following a single intravenous bolus dose of 1 mg/kg in rats, the plasma concentration of UAMC-00050 exhibited a rapid initial decline followed by a slower elimination phase.

-

Intracolonic Administration: After intracolonic administration of 5 mg/kg in rats, plasma concentrations of UAMC-00050 were detectable, indicating some level of systemic absorption from the colon.

| Time (hours) | Plasma Concentration (ng/mL) - IV (1 mg/kg) | Plasma Concentration (ng/mL) - Intracolonic (5 mg/kg) |

| 0.08 | ~150 | ~5 |

| 0.25 | ~80 | ~10 |

| 0.5 | ~50 | ~12 |

| 1 | ~25 | ~10 |

| 2 | ~10 | ~8 |

| 4 | ~5 | ~5 |

| 8 | < 5 | < 5 |

| 24 | < 5 | < 5 |

| Table 2: Estimated Plasma Concentrations of UAMC-00050 in Rats. Data estimated from plasma concentration-time curves presented in Hanning et al. (2021).[1] |

Signaling Pathways

The precise signaling pathways through which UAMC-00050 exerts its full range of pharmacodynamic effects are still under investigation. However, based on its known targets (serine proteases) and the observed in vivo effects, a proposed mechanism of action involves the modulation of Protease-Activated Receptor (PAR) signaling.

Proposed Mechanism of Action in Inflammation

In inflammatory states, various serine proteases are upregulated and can cleave and activate PARs on the surface of immune and epithelial cells. This activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response and tissue damage. UAMC-00050, by inhibiting these proteases, is hypothesized to prevent the activation of PARs, thereby dampening the inflammatory signaling.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and pharmacodynamic studies of UAMC-00050 are not extensively published. However, based on the available literature, the following methodologies were likely employed.

In Vivo Model of Dry Eye Disease

A commonly used preclinical model for tear-deficient dry eye involves the surgical removal of the exorbital lacrimal gland in rats.[2] Following surgery, animals develop signs of dry eye, including ocular surface damage and inflammation. UAMC-00050 is typically formulated as eye drops for topical administration.

In Vivo Model of Colitis

The T-cell transfer model of colitis is a well-established method for inducing chronic intestinal inflammation in immunodeficient mice (e.g., SCID mice).[4] This is achieved by the adoptive transfer of CD4+CD45RBhigh T-cells from healthy donor mice. UAMC-00050 is administered systemically, for example, via intraperitoneal injection.

Conclusion and Future Directions

UAMC-00050 is a promising preclinical candidate with a compelling mechanism of action for the treatment of inflammatory diseases. Its ability to modulate the activity of multiple serine proteases involved in inflammatory cascades has been demonstrated in relevant animal models of dry eye disease and inflammatory bowel disease. The initial pharmacokinetic data, although limited, provide a foundation for further studies.

Future research should focus on obtaining a more complete pharmacokinetic profile, including oral bioavailability, tissue distribution, and metabolism. A deeper understanding of the specific signaling pathways modulated by UAMC-00050 in different disease contexts is also crucial. Further preclinical development and subsequent clinical trials are warranted to fully elucidate the therapeutic potential of UAMC-00050 in human inflammatory diseases.

References

UAMC-00050: A Novel Serine Protease Inhibitor with Therapeutic Potential Beyond Ocular Diseases

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: UAMC-00050, a potent α-aminophosphonate-based inhibitor of trypsin-like serine proteases, has been primarily investigated for its therapeutic efficacy in ocular conditions such as dry eye syndrome and ocular inflammation.[1][2][3][4] Its mechanism of action centers on the inhibition of urokinase plasminogen activator (uPA) and other related serine proteases that play a crucial role in the inflammatory cascade.[2] However, the systemic involvement of these proteases in a multitude of pathological processes suggests that the therapeutic utility of UAMC-00050 may extend far beyond ophthalmology. This technical guide explores the potential non-ocular applications of UAMC-00050, with a primary focus on inflammatory bowel disease (IBD), supported by preclinical evidence. Furthermore, we will delve into its broader potential in other disease areas such as fibrosis and cancer, based on its inhibitory profile.

Core Mechanism of Action: Inhibition of Trypsin-Like Serine Proteases

UAMC-00050 is a synthetic molecule designed to mimic the transition state of peptide bond hydrolysis by serine proteases, leading to potent and selective inhibition. Its primary targets, trypsin-like serine proteases, are a family of enzymes that cleave proteins after basic amino acid residues, namely lysine and arginine.[3][5] These proteases are integral to a wide array of physiological and pathological processes, including inflammation, tissue remodeling, and cell migration.[6][7][8]

One of the key enzymes inhibited by UAMC-00050 is the urokinase plasminogen activator (uPA).[2] uPA is a central component of the plasminogen activation system, which is involved in fibrinolysis, cell adhesion, and migration.[7][9] Dysregulation of uPA activity has been implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammatory conditions.[9][10]

Potential Application in Inflammatory Bowel Disease (IBD)

Recent preclinical studies have provided compelling evidence for the therapeutic potential of UAMC-00050 in the management of IBD. A key study utilized a T cell transfer model of colitis in mice, which mimics the chronic inflammation characteristic of Crohn's disease.[1][11][12] In this model, administration of UAMC-00050 demonstrated a significant amelioration of disease pathology.

Quantitative Data from Preclinical IBD Studies

| Parameter | Value | Experimental Context | Reference |

| Inhibitory Profile (IC50) | |||

| Thrombin | Submicromolar | In vitro enzyme activity assay | [1] |

| Cathepsin G | Submicromolar | In vitro enzyme activity assay | [1] |

| Efficacy in Colitis Mouse Model | |||

| Dosage | 5 mg/kg | Intraperitoneal administration, twice daily | [1][12] |

| Reduction in TNF-α | Significant | Colonic tissue homogenates | [1][12] |

| Reduction in IL-1β | Significant | Colonic tissue homogenates | [1][12] |

| Reduction in IL-6 | Significant | Colonic tissue homogenates | [1][12] |

| Improvement in Intestinal Barrier Function | Significant | In vivo permeability assay | [1][12] |

Experimental Protocol: T Cell Transfer Model of Colitis

This model involves the induction of colitis in severe combined immunodeficient (SCID) mice through the adoptive transfer of CD4+CD25-CD62L+ T cells.[1][12] Two weeks post-transfer, when colitis is established, mice are treated with UAMC-00050 (5 mg/kg, intraperitoneally, twice daily).[1][12] The therapeutic effects are assessed by monitoring clinical parameters (body weight, stool consistency), colonoscopy, and histological analysis of the colon.[1][11] Inflammatory markers, including cytokine levels (TNF-α, IL-1β, IL-6) in colonic tissue, and intestinal permeability are also quantified.[1][12]

Signaling Pathway in IBD and the Role of UAMC-00050